molecular formula C13H19NO3 B6646281 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid

2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid

Cat. No. B6646281
M. Wt: 237.29 g/mol
InChI Key: FJFDLABADMUJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid, also known as MEMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEMMA is a derivative of the amino acid glycine and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid is not fully understood, but it is believed to involve the modulation of several biochemical pathways, including the inhibition of protein kinase C and the activation of the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter release, and the reduction of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid in lab experiments is its potential therapeutic applications in a variety of areas. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid research, including the optimization of its therapeutic potential through further understanding of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the safety and efficacy of 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid in human clinical trials.

Synthesis Methods

The synthesis of 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid involves several steps, including the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with methylamine to form the intermediate 2-[(4-methoxy-3,5-dimethylphenyl)methyl]methylamine. This intermediate is then reacted with chloroacetic acid to yield 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid.

Scientific Research Applications

2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and pain management. In cancer research, 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection studies, 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid has been shown to protect against neuronal damage and improve cognitive function. In pain management, 2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid has been shown to reduce pain and inflammation.

properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-5-11(6-10(2)13(9)17-4)7-14(3)8-12(15)16/h5-6H,7-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFDLABADMUJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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